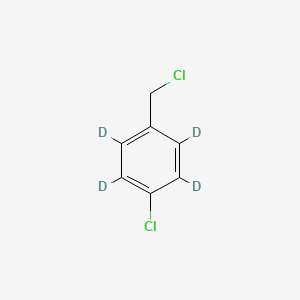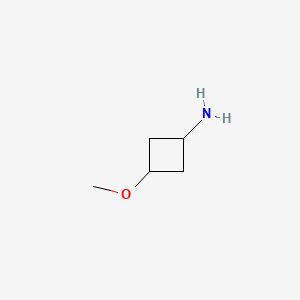
3-Methoxycyclobutanamine
Vue d'ensemble
Description
3-Methoxycyclobutanamine represents a class of compounds with a cyclobutane backbone modified by methoxy and amine functionalities. It is a subject of interest in organic synthesis and chemical reactions due to its unique structure, which offers various reactive sites for transformations and applications in synthesizing complex molecules.
Synthesis Analysis
The synthesis of cyclobutane derivatives, including those similar to 3-Methoxycyclobutanamine, often involves cascade reactions under mild conditions. For instance, Arylmethylenecyclopropanes can react with 3-methoxy-1,3,3-triarylprop-1-yne to give functionalized cyclobutane derivatives through a Lewis acid-catalyzed mechanism (L. Yao & M. Shi, 2007). Another approach involves the [3+3] annulation reaction between 3-ethoxycyclobutanones and aromatic amines at room temperature, highlighting the versatility of cyclobutanone intermediates in synthesizing complex structures (Gang Shan et al., 2011).
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives, including 3-Methoxycyclobutanamine, can be analyzed through photoelectron spectra and semi-empirical calculations, revealing the influence of substituents on electronic structures (F. Stunnenberg et al., 2010). These analyses provide insights into the reactivity and potential applications of these compounds in further chemical transformations.
Chemical Reactions and Properties
Cyclobutane derivatives engage in various chemical reactions, including cycloadditions and nucleophilic substitutions, enabling the synthesis of diverse functionalized products. For example, nucleophilic alkynes can react with 3-ethoxycyclobutanones to yield phenol derivatives through a formal [4 + 2] cycloaddition, demonstrating the reactivity of these compounds toward forming complex structures (Takeo Kuzuguchi et al., 2017).
Applications De Recherche Scientifique
Novel Psychoactive Substances and Pharmacology
- Psychoactive Research : The phencyclidine derivative 3-Methoxyphencyclidine (3-MeO-PCP), a potent dissociative hallucinogen, exemplifies the study of novel psychoactive substances. Research in this area focuses on the psychoactive effects, potential for abuse, and acute psychological and physiological impacts, highlighting the importance of understanding novel substances' broad pharmacological profiles (Copeland et al., 2022).
Antidepressant Treatment Predictors
- Pharmacogenomics in Depression : Studies have explored the relationship between biochemical markers and the efficacy of antidepressant treatments. For instance, the levels of 3-methoxy-4-hydroxyphenylglycol (MHPG) in plasma have been investigated as potential predictors for the response to antidepressant drugs, indicating a personalized approach to treating depression (Yoshimura et al., 2004).
Statin Research and Myopathy
- Statin-Induced Myopathy : The broad spectrum of statin myopathy, ranging from mild myalgia to severe rhabdomyolysis, has been a significant focus of research. These studies emphasize the importance of understanding statin pharmacokinetics, patient characteristics, and drug-drug interactions to manage and mitigate the risk of muscle-related side effects effectively (Harper & Jacobson, 2007).
Analgesic Applications
- Inhaled Analgesics : Research into inhaled methoxyflurane, an analgesic used for pain management associated with trauma and medical procedures, showcases the exploration of alternative pain relief methods. Such studies are crucial for developing safer, more effective pain management strategies without the risk of opioid dependence or severe side effects (Porter et al., 2018).
Safety and Hazards
3-Methoxycyclobutanamine is classified as having acute toxicity, both oral and dermal, and can cause skin corrosion . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Propriétés
IUPAC Name |
3-methoxycyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-5-2-4(6)3-5/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZHBPUHGUPFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693370, DTXSID201306039 | |
| Record name | 3-Methoxycyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Methoxycyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycyclobutanamine | |
CAS RN |
1234615-98-5, 1363381-00-3 | |
| Record name | 3-Methoxycyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Methoxycyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYCYCLOBUTANAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1148738.png)
![L-Norleucine, N-[(phenylmethoxy)carbonyl]-, ethyl ester](/img/no-structure.png)
![Methyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1148741.png)
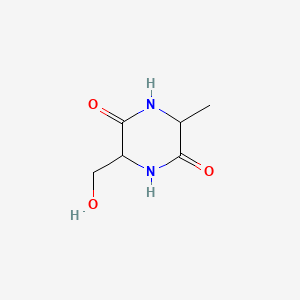
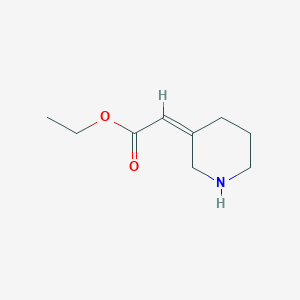
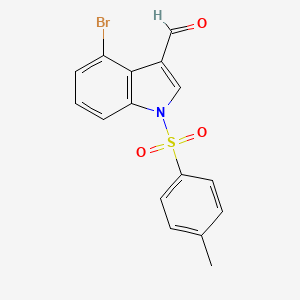
![1-Naphthalen-1-yloxy-3-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylamino]propan-2-ol;hydrochloride](/img/structure/B1148753.png)
